molecular formula C9H14Br2O2 B12586936 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- CAS No. 651036-19-0

3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-

Cat. No.: B12586936
CAS No.: 651036-19-0
M. Wt: 314.01 g/mol
InChI Key: UDSAPMLFQNIXGP-UHFFFAOYSA-N
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Description

The compound 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-, features a bicyclic structure with oxygen atoms at positions 3 and 5, a dibromo substitution at the bridgehead carbons (C8), and an isopropyl group at C2.

Properties

CAS No.

651036-19-0

Molecular Formula

C9H14Br2O2

Molecular Weight

314.01 g/mol

IUPAC Name

8,8-dibromo-4-propan-2-yl-3,5-dioxabicyclo[5.1.0]octane

InChI

InChI=1S/C9H14Br2O2/c1-5(2)8-12-3-6-7(4-13-8)9(6,10)11/h5-8H,3-4H2,1-2H3

InChI Key

UDSAPMLFQNIXGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCC2C(C2(Br)Br)CO1

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 3,5-Dioxabicyclo[5.1.0]octane derivatives generally involves several key steps:

  • Cyclization Reactions : These reactions typically involve the formation of the bicyclic structure from linear precursors through cyclization.

  • Bromination : The introduction of bromine atoms at specific positions on the bicyclic framework.

  • Functional Group Modifications : This may include alkylation or other modifications to introduce the isopropyl group.

Specific Methodologies

Based on available literature, here are some notable preparation methods:

  • Cyclization of Diols with Methoxy Compounds

    • A common method involves the cyclization of 2-butene-1,4-diol and 2,2-dimethoxypropane in the presence of concentrated sulfuric acid.
    • This process yields intermediates that can be further brominated to form the dibromo compound.
    • Yield : Approximately 85% in initial cyclization steps.
  • Bromination of Cyclized Intermediates

    • Following cyclization, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane.
    • This step introduces bromine at the 8-position of the bicyclic structure.
    • Yield : Typically around 60% for this step.
  • Alkylation to Introduce Isopropyl Group

    • The final step often involves alkylating the intermediate with isopropyl iodide or another suitable alkylating agent.
    • This step can be performed under basic conditions to enhance yield and selectivity.

Reaction Scheme

The following table summarizes the reaction steps involved in synthesizing 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-:

Step Reaction Type Reagents/Conditions Yield (%)
1 Cyclization 2-butene-1,4-diol + 2,2-dimethoxypropane + H₂SO₄ ~85
2 Bromination Cyclized product + Br₂/NBS ~60
3 Alkylation Brominated product + isopropyl iodide Variable (dependent on conditions)

Research Findings

Yield and Purity Analysis

Research indicates that the overall yield for synthesizing 3,5-Dioxabicyclo[5.1.0]octane derivatives can reach up to 50% when considering all steps together, with high purity levels (greater than 98%) achievable through careful purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development. Preliminary studies have indicated potential antibacterial and antifungal properties, which are critical in addressing drug-resistant pathogens.

  • Case Study : A study published in a peer-reviewed journal explored the antibacterial efficacy of dibromo compounds against Staphylococcus aureus, where derivatives of 3,5-Dioxabicyclo[5.1.0]octane showed promising results in inhibiting bacterial growth.

Organic Synthesis

In organic synthesis, this compound can serve as a versatile building block for creating more complex molecules. Its reactivity allows for various functionalizations that can lead to the development of new materials or pharmaceuticals.

  • Synthetic Approaches : Several methods have been reported for synthesizing derivatives of this compound, including halogenation and alkylation processes that enhance its utility in synthetic organic chemistry.

Materials Science

Due to its unique structural characteristics, this compound is being investigated for applications in materials science, particularly in the development of polymers and coatings that require specific mechanical or thermal properties.

  • Research Insight : Recent studies have focused on incorporating this compound into polymer matrices to improve their thermal stability and mechanical strength, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The bicyclic dioxabicyclo systems vary significantly in ring size, oxygen placement, and substituents, leading to divergent chemical behaviors. Below is a comparative analysis of key analogs:

Compound Bicyclic System Substituents Key Features Applications/Findings
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- [5.1.0] C8: Br₂; C4: isopropyl High strain due to [5.1.0] system; halogenation may enhance electrophilic reactivity. Potential applications in medicinal chemistry (inference from halogenated analogs) .
Citreoviridinol analogs (e.g., compounds 6, 3, 4) 2,6-dioxabicyclo[3.2.1]octane C2: ethyl or methyl Ethyl/methyl groups influence bioactivity; pyrone-polyketide backbone. Cytotoxic properties; studied for ATP synthase inhibition .
Helical lactone (3) 2,8-dioxabicyclo[3.3.0]octane None (lactone functional group) Helicene-like chirality; high specific rotation (>800° absolute value). Resolving agent for enantiomers .
Substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diols 6,8-dioxabicyclo[3.2.1]octane C2, C3: diol groups ASGPR (asialoglycoprotein receptor) targeting. Drug delivery agents for liver-specific targeting .

Research Findings and Implications

  • Citreoviridinol Analogs: Demonstrated cytotoxicity via ATP synthase inhibition, with structural variations (ethyl vs. methyl) modulating potency .
  • Helical Lactone : Exhibits unprecedented helicity and high specific rotation, making it a candidate for asymmetric synthesis .
  • 6,8-Dioxabicyclo[3.2.1]octanes : Optimized for liver-targeting applications due to ASGPR affinity, highlighting the role of diol positioning .

Its strained framework may also serve as a chiral scaffold in catalysis or drug design.

Biological Activity

3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)- is a synthetic compound with notable structural features that contribute to its biological activity. Its molecular formula is C9H14Br2O2C_9H_{14}Br_2O_2, and it has a molecular weight of approximately 312 g/mol. This compound is part of a class of bicyclic compounds known for their diverse biological properties.

Chemical Structure

The chemical structure of 3,5-Dioxabicyclo[5.1.0]octane features two bromine atoms at the 8 position and an isopropyl group at the 4 position, which may influence its interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 3,5-Dioxabicyclo[5.1.0]octane exhibit antimicrobial activity. For instance, studies have shown that brominated bicyclic compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties due to its bromine substituents.

Enzyme Inhibition

There is evidence that bicyclic compounds can act as enzyme inhibitors. Specifically, studies have highlighted the potential of related compounds to inhibit cysteine proteases like cathepsin K. Such inhibition could be relevant in therapeutic contexts, particularly in diseases where these enzymes play a critical role.

Case Studies and Research Findings

  • Inhibition of Cathepsin K : A study demonstrated that certain bicyclic compounds effectively inhibited cathepsin K, which is involved in bone resorption and implicated in osteoporosis and arthritis. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance inhibitory potency.
  • Antimicrobial Activity : A comparative study on several dibrominated bicyclic compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of bromine was crucial for enhancing this activity, as shown in various assays.
  • Toxicological Assessment : Toxicological evaluations indicated that while some derivatives exhibit promising biological activities, they also show varying degrees of cytotoxicity, necessitating further investigation into their safety profiles for potential therapeutic applications.

Table of Biological Activities

Activity TypeCompoundReferenceObserved Effect
Antimicrobial3,5-Dioxabicyclo[5.1.0]octane[Study on Brominated Compounds]Inhibition of bacterial growth
Enzyme InhibitionRelated Bicyclic Compounds[Inhibition of Cathepsin K]Effective inhibition observed
CytotoxicityVarious Derivatives[Toxicological Study]Varying levels of cytotoxicity

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